1-(morpholinomethyl)-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[3,2-e]thiazolo[3,2-a]pyrimidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(morpholinomethyl)-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[3,2-e]thiazolo[3,2-a]pyrimidin-5-one” is a heterocyclic compound . Heterocyclic compounds are widely used in the synthesis of various pharmacologically active substances .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . Another method involves chemical transformations on the 2-phenyl site of 4,7-dihydro-4-ethyl-2-phenylpyrazolo .Molecular Structure Analysis
The molecular structure of such compounds is established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the reaction of 2-aminothiazoles with ethyl acetoacetate in acetic or polyphosphoric acid .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives : The synthesis of 2,3-dihydrothiazolo[3,2-a]pyrimidine derivatives involved reactions like converting 7-bromomethyl-2, 3-dihydro-5H-thiazolo[3, 2-a]pyrimidin-5-one to 7-morpholinomethyl derivatives using morpholine (Kinoshita et al., 1987).
Preparation of Benzo[c]phenanthridine Derivatives : In research related to antitumor alkaloids, derivatives of 7,8,9,10-tetrahydrobenzo[c]phenanthridin-6(5H)-ones were synthesized using processes that involved 1-N-morpholino-1-cyclohexenes (Janin et al., 1993).
Development of Anti-Inflammatory and Analgesic Agents : Novel thiazolopyrimidines derived from visnaginone and khellinone, incorporating morpholinomethyl groups, showed promising activity as COX-1/COX-2 inhibitors and had significant analgesic and anti-inflammatory properties (Abu‐Hashem et al., 2020).
Biological Applications
Antiviral Activity : Morpholinomethyl derivatives of tetrahydro-2(1H)-pyrimidinone exhibited significant antiviral activity against various viral strains, including fowl plague virus and Semliki Forest virus (Galabov et al., 1984).
Synthesis of Anti-Inflammatory Compounds : The synthesis of 5-(6-methyl-2-substituted 4-pyrimidinyloxymethyl)-1,3,4-oxadiazole-2-thiones and their 3-morpholinomethyl derivatives resulted in compounds with significant anti-inflammatory activity, some surpassing acetylsalicylic acid in effectiveness (Jakubkienė et al., 2003).
Synthesis and Reactivity in Heterocyclic Chemistry
Heterocyclic Synthesis : The synthesis of 2-(chloro(methoxy, morpholino)methyl)-hexahydropyrimidothieno[3,2-c]azocines and tetrahydrospiro[pyrido[4,5']thieno[2,3-d]pyrimidines] involved complex reactions showing the versatility of morpholinomethyl derivatives in heterocyclic chemistry (Voskressensky et al., 2015).
Novel Heterocyclic Systems : Research on 7-Benzyl-3-chloro-1-(morpholin-4-yl)-5,6,7,8-tetrahydro-2,7-naphthiridine-4-carbonitrile led to the development of new heterocyclic systems with potential pharmacological applications (Sirakanyan et al., 2018).
Future Directions
The future directions in the research of these compounds could involve the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
3-(morpholin-4-ylmethyl)-5,16-dithia-2,7-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,6,10(15)-tetraen-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S2/c21-15-14-12-3-1-2-4-13(12)24-16(14)20-11(10-23-17(20)18-15)9-19-5-7-22-8-6-19/h10H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YILCTLHDBRXHGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N4C(=CSC4=NC3=O)CN5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.